molecular formula C18H15FN2O2 B11087577 1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione

1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione

Cat. No.: B11087577
M. Wt: 310.3 g/mol
InChI Key: FVQNBJBWDOVGLX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of a fluorophenyl group, a phenethylamino group, and a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione typically involves the reaction of 4-fluoroaniline with maleic anhydride to form an intermediate, which is then reacted with phenethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenethylamine: Shares the fluorophenyl group but lacks the pyrrole-2,5-dione core.

    Phenethylamine: Lacks both the fluorophenyl group and the pyrrole-2,5-dione core.

    1-(4-Fluorophenyl)-2,5-dione: Shares the pyrrole-2,5-dione core but lacks the phenethylamino group.

Uniqueness

1-(4-Fluorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione is unique due to the combination of its fluorophenyl, phenethylamino, and pyrrole-2,5-dione groups, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(2-phenylethylamino)pyrrole-2,5-dione

InChI

InChI=1S/C18H15FN2O2/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(21)23)20-11-10-13-4-2-1-3-5-13/h1-9,12,20H,10-11H2

InChI Key

FVQNBJBWDOVGLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC(=O)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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